6-Hydroxyhexyl 4-methylbenzenesulfonate
Overview
Description
6-Hydroxyhexyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C13H20O4S and a molecular weight of 272.36 g/mol . It is characterized by a six-carbon chain with a hydroxyl group and a tosyl group (4-methylbenzenesulfonate). The hydroxyl group allows for further derivatization or replacement with other reactive functional groups, while the tosyl group is a good leaving group for nucleophilic substitution reactions .
Scientific Research Applications
6-Hydroxyhexyl 4-methylbenzenesulfonate has diverse applications in scientific research:
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Hydroxyhexyl 4-methylbenzenesulfonate can be synthesized through a multi-step process involving the reaction of 1,6-hexanediol with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxyhexyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The tosyl group acts as a leaving group, allowing nucleophiles to replace it with other functional groups.
Oxidation and Reduction: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids, and reduced to form alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and alkyl halides.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products vary depending on the nucleophile used, such as azides, nitriles, or alkylated derivatives.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alkanes or alcohols.
Mechanism of Action
The mechanism of action of 6-Hydroxyhexyl 4-methylbenzenesulfonate involves its ability to act as a leaving group in nucleophilic substitution reactions. The tosyl group is displaced by nucleophiles, facilitating the formation of new chemical bonds. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
6-Hydroxyhexyl 4-methylbenzenesulfonate: Characterized by a six-carbon chain with a hydroxyl and tosyl group.
1,6-Hexanediol: Similar structure but lacks the tosyl group, making it less reactive in nucleophilic substitution reactions.
4-Methylbenzenesulfonyl Chloride: Contains the tosyl group but lacks the hydroxyl group and the six-carbon chain.
Uniqueness
This compound is unique due to its combination of a hydroxyl group and a tosyl group, providing versatility in chemical reactions and applications. Its ability to undergo nucleophilic substitution and participate in various chemical transformations makes it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
6-hydroxyhexyl 4-methylbenzenesulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O4S/c1-12-6-8-13(9-7-12)18(15,16)17-11-5-3-2-4-10-14/h6-9,14H,2-5,10-11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTLEEKXDQWRNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCCCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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